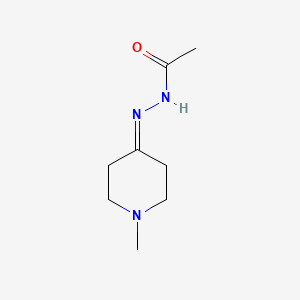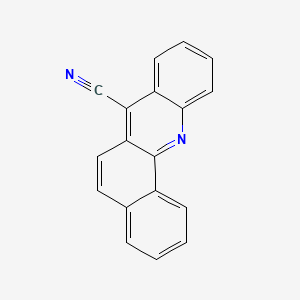
5-Pentyl-2-(4-pentyloxy-phenyl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pentyl-2-(4-pentyloxyphenyl)pyridine: is an organic compound with the molecular formula C21H29NO . It is characterized by a pyridine ring substituted with a pentyl group at the 5-position and a 4-pentyloxyphenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 4-pentyloxyphenyl bromide, is synthesized by reacting 4-hydroxybromobenzene with pentyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenyl ring, potentially converting them to piperidine or cyclohexane derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of pentyl ketones or carboxylic acids.
Reduction: Formation of piperidine or cyclohexane derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学的研究の応用
Chemistry:
Organic Synthesis: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of liquid crystals and other advanced materials.
Biology and Medicine:
Drug Discovery: The compound’s structural features may be explored for potential biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers with tailored properties.
作用機序
The mechanism of action of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine depends on its specific application. In the context of organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In potential biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
2-(4-Pentyloxyphenyl)pyridine: Lacks the pentyl group at the 5-position of the pyridine ring.
5-Pentyl-2-phenylpyridine: Lacks the pentyloxy group on the phenyl ring.
2-(4-Methoxyphenyl)-5-pentylpyridine: Contains a methoxy group instead of a pentyloxy group on the phenyl ring.
Uniqueness: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine is unique due to the presence of both a pentyl group at the 5-position of the pyridine ring and a pentyloxy group on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications .
特性
分子式 |
C21H29NO |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
2-(4-pentoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C21H29NO/c1-3-5-7-9-18-10-15-21(22-17-18)19-11-13-20(14-12-19)23-16-8-6-4-2/h10-15,17H,3-9,16H2,1-2H3 |
InChIキー |
SUFGHKDXFPUICR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


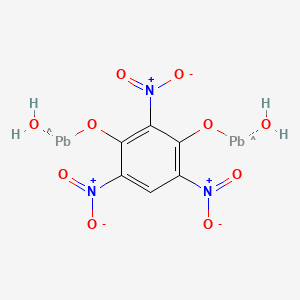

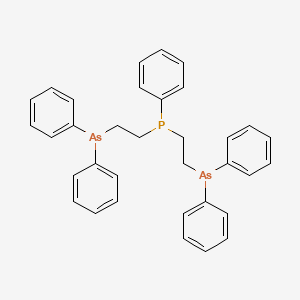
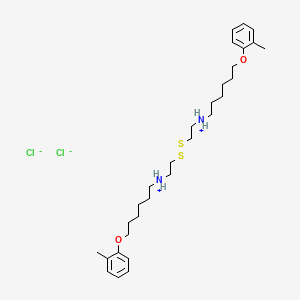
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
